Mesophase Presence/Absence: n-Octyl vs. n-Butyl Cholesteryl Carbamate
3-Cholesteryl-N-octylcarbamate (the n-octyl analog) exhibits a monotropic cholesteric mesophase, whereas the n-butyl analog (cholesteryl N-n-butylcarbamate) is entirely non-mesogenic under identical experimental conditions [1]. Cholesteryl N-n-hexadecylcarbamate (C16) further diverges, displaying both a smectic and a cholesteric mesophase [1]. This chain-length threshold for mesophase emergence is a quantifiable structural gate: only the C8 chain delivers a pure monotropic cholesteric phase without smectic admixture.
| Evidence Dimension | Liquid crystal mesophase type and occurrence |
|---|---|
| Target Compound Data | Monotropic cholesteric mesophase (present) |
| Comparator Or Baseline | Cholesteryl N-n-butylcarbamate: non-mesogenic; Cholesteryl N-n-hexadecylcarbamate: smectic + cholesteric mesophases |
| Quantified Difference | Binary (mesogenic vs. non-mesogenic); qualitative phase-type specificity (monotropic cholesteric vs. enantiotropic smectic+cholesteric) |
| Conditions | Thermotropic liquid crystal evaluation by polarizing optical microscopy and DSC; Molecular Crystals and Liquid Crystals, 1975 [1] |
Why This Matters
Procurement for liquid crystal applications demands the exact chain length; the n-butyl analog is useless for mesophase studies, and the C16 analog introduces an unwanted smectic phase.
- [1] Verbit L, Lorenzo GA. Synthesis and Liquid Crystal Properties of Some Urethans. Mol Cryst Liq Cryst. 1975;30(1-2):87-99. View Source
